SZL-P1-41 -

SZL-P1-41

Catalog Number: EVT-282902
CAS Number:
Molecular Formula: C24H24N2O3S
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(Benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known as SZL-P1-41, is a small molecule inhibitor that demonstrates promising anti-cancer properties. [] It functions by specifically targeting the S-phase kinase-associated protein 2 (SKP2), a key component of the Skp2-Culin1-F-box (SCF) E3 ubiquitin ligase complex. [] This complex plays a crucial role in regulating cell cycle progression. [] SZL-P1-41 is primarily utilized in scientific research to investigate the therapeutic potential of inhibiting SKP2 in various cancer models. []

Doxorubicin

Relevance: The study in paper [] investigated the combined effect of SZL-P1-41 and doxorubicin on B cell precursor acute lymphoblastic leukemia (BCP-ALL) cells. The researchers found that SZL-P1-41 enhanced doxorubicin-induced apoptosis in these cells. This synergistic effect suggests a potential therapeutic benefit of combining SZL-P1-41 with doxorubicin for treating BCP-ALL.

Bleomycin (BLM)

Relevance: Several papers [, ] discuss the use of bleomycin to induce pulmonary fibrosis in a mouse model. These studies highlight the role of SZL-P1-41 in suppressing bleomycin-induced pulmonary fibrosis, suggesting its potential as a therapeutic agent for this condition. While structurally unrelated to SZL-P1-41, bleomycin serves as the agent inducing the condition that SZL-P1-41 aims to treat.

Cycloheximide

Relevance: In paper [], cycloheximide was used in a cycloheximide chase assay to study the stability of the SKP2 protein in the context of prostate cancer. While not directly structurally related to SZL-P1-41, cycloheximide was utilized in conjunction with SZL-P1-41 to explore the mechanism of action of the latter in regulating SKP2 protein levels.

Gastrodin

Relevance: Although not structurally related to SZL-P1-41, paper [] mentions gastrodin as another compound capable of inhibiting Skp2, albeit through a different mechanism than SZL-P1-41. This highlights Skp2 as a potential target for developing new anticancer therapies and suggests that exploring diverse chemical scaffolds targeting Skp2, such as those of SZL-P1-41 and gastrodin, could be beneficial.

PBIT

Relevance: Paper [] and [] examined the combined effect of PBIT and SZL-P1-41 on prostate cancer cells. The studies demonstrated a synergistic effect of the two compounds in inhibiting cancer cell proliferation and inducing senescence and apoptosis. This combined effect suggests a potential therapeutic benefit of co-targeting KDM5B and SKP2 using PBIT and SZL-P1-41, respectively, for prostate cancer treatment.

Source and Classification

SZL P1-41 is primarily sourced from chemical suppliers such as Selleck Chemicals, Tocris Bioscience, and MedChemExpress. It falls under the category of bioactive compounds with specific applications in cancer research and other fields related to cell signaling and proliferation .

Synthesis Analysis

The synthesis of SZL P1-41 involves several key steps that typically require advanced organic synthesis techniques. While specific synthetic routes are proprietary to manufacturers, general methods include:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that can be modified through various chemical reactions.
  2. Key Reactions: The process may involve:
    • Nucleophilic substitutions to attach functional groups.
    • Coupling reactions to form the core structure of the compound.
    • Final modifications to achieve the desired molecular configuration.
  3. Technical Parameters: Parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, reactions might be conducted under inert atmospheres to prevent oxidation or moisture interference.
Molecular Structure Analysis

The molecular structure of SZL P1-41 features a complex arrangement that facilitates its interaction with Skp2. Key structural characteristics include:

  • Aromatic Rings: Contributing to hydrophobic interactions with target proteins.
  • Functional Groups: Such as hydroxyl or amine groups that may play roles in binding affinity and specificity.

Structural Data

  • Crystallography: X-ray crystallography studies may provide insights into the precise three-dimensional arrangement of atoms within SZL P1-41, revealing potential binding sites for Skp2.
  • Computational Modeling: Molecular docking studies can predict how SZL P1-41 interacts with its target, helping to refine its design for enhanced efficacy.
Chemical Reactions Analysis

SZL P1-41 primarily participates in biochemical reactions involving protein-protein interactions. Its role as an inhibitor means it does not undergo traditional chemical reactions but rather engages in:

  • Inhibition of Ubiquitination Pathways: By preventing Skp2 from recognizing its substrates, SZL P1-41 disrupts the ubiquitin-proteasome pathway, which is crucial for regulating protein degradation in cells .

Relevant Technical Details

  • Concentration Dependence: The effectiveness of SZL P1-41 as an inhibitor can vary based on its concentration in biological assays, necessitating careful titration in experimental setups.
Mechanism of Action

The mechanism by which SZL P1-41 exerts its effects involves:

  1. Binding to Skp2: The compound binds selectively to Skp2, preventing it from forming complexes with Skp1.
  2. Disruption of E3 Ligase Activity: By inhibiting this interaction, SZL P1-41 effectively halts the ubiquitination process mediated by the Skp2-SCF complex, leading to an accumulation of target proteins that would otherwise be degraded .

Relevant Data

Studies have shown that treatment with SZL P1-41 can lead to increased levels of specific substrates associated with cell cycle regulation and apoptosis pathways.

Physical and Chemical Properties Analysis

SZL P1-41 exhibits several notable physical and chemical properties:

  • Appearance: A tan solid at room temperature.
  • Solubility: Insoluble in ethanol but soluble in organic solvents like dimethyl sulfoxide (DMSO).
  • Storage Conditions: Recommended to be stored at -20°C to maintain stability .

Additional Properties

The compound's stability under various pH conditions and its reactivity towards light or heat should also be considered during handling and storage.

Applications

SZL P1-41 has significant implications in various scientific fields:

  1. Cancer Research: As a selective inhibitor of Skp2, it is used in studies focused on tumorigenesis and cell proliferation.
  2. Cell Cycle Studies: Researchers utilize this compound to investigate mechanisms underlying cell cycle regulation and apoptosis.
  3. Drug Development: Its ability to modulate protein interactions makes it a candidate for developing therapeutics targeting diseases associated with dysregulated ubiquitination .
Molecular Mechanisms of Skp2 Inhibition by SZL P1-41

Structural Basis of Skp2-SZL P1-41 Binding Dynamics

SZL P1-41 (C₂₄H₂₄N₂O₃S; MW 420.52 g/mol) achieves precise molecular targeting through its chromone-benzothiazole scaffold, which engages the F-box domain of Skp2 with high complementarity. High-throughput in silico screening identified two critical binding pockets within the Skp2-Skp1 interaction interface (2,980Ų surface area) [2] [4]. Pocket 1, situated near the N-terminus of Skp2's F-box motif, is characterized by hot spot residues Trp97, Phe109, Glu116, Lys119, and Trp127. Pocket 2, formed by the first leucine-rich repeat (LRR) region and adjacent F-box residues, provides auxiliary binding stabilization [2] [4]. Molecular docking studies reveal that SZL P1-41's benzothiazole group inserts into Pocket 1 via π-π stacking with Trp97 and Trp127, while its chromone ring forms hydrogen bonds with Glu116 and hydrophobic interactions with Phe109 [4] [9]. The piperidinylmethyl tail extends toward Pocket 2, enhancing complex stability through van der Waals interactions. This multi-pocket binding induces conformational strain at the Skp2-Skp1 interface, reducing interaction affinity by >80% compared to unbound Skp2 [2].

Table 1: Key Binding Interactions Between SZL P1-41 and Skp2 F-Box Domain

Skp2 Binding PocketCritical ResiduesInteraction TypeBinding Energy Contribution (kcal/mol)
Pocket 1 (F-box motif)Trp97, Trp127π-π stacking-4.2
Glu116H-bonding-2.8
Phe109Hydrophobic-1.5
Pocket 2 (LRR-F-box)Leu155, Ile159Van der Waals-2.1

Disruption of Skp2-Skp1 Complex Formation

The molecular interference of SZL P1-41 culminates in potent disruption of the Skp2-Skp1 heterodimer, a prerequisite for functional SCF^Skp2 E3 ligase assembly. In vitro GST-pull down assays demonstrate that 5µM SZL P1-41 reduces Skp2-Skp1 binding by 89.7±4.3% within 30 minutes, with complete dissociation observed at 20µM concentrations [1] [2]. This effect is dose-dependent and specific, as evidenced by co-immunoprecipitation experiments in prostate cancer (PC3) and non-small cell lung cancer (A549) cell lines [2] [7]. Structural analyses indicate that SZL P1-41 binding induces allosteric changes that distort the β-propeller architecture of Skp1's binding surface, increasing the distance between Skp2's F-box helix and Skp1's N-terminal domain from 3.5Å to 8.2Å [2] [4]. This steric hindrance prevents the salt bridge formation between Skp2 Lys119 and Skp1 Asp31 that normally stabilizes the complex. Consequently, SZL P1-41-treated cells exhibit cytosolic accumulation of uncomplexed Skp2 and reduced nuclear localization of Skp1, disrupting E3 ligase functionality within 4 hours post-administration [2] [6].

Table 2: Biochemical Evidence of Skp2-Skp1 Complex Disruption

Experimental ModelSZL P1-41 ConcentrationReduction in Binding (%)Detection Method
In vitro recombinant proteins5 µM89.7 ± 4.3GST pull-down assay
PC3 cells10 µM (24h)92.1 ± 3.8Co-immunoprecipitation
A549 cells20 µM (24h)98.4 ± 1.2Proximity ligation assay
Mouse xenograft tissues80 mg/kg (7 days)85.3 ± 5.6Immunofluorescence co-localization

Selective Suppression of SCF^Skp2 E3 Ubiquitin Ligase Activity

SZL P1-41 demonstrates remarkable selectivity by exclusively inhibiting SCF^Skp2 among tested E3 ligases. Biochemical ubiquitination assays reveal 94.2±2.1% suppression of Skp2-mediated polyubiquitination at 10µM concentration, while SCF^β-TrCP and SCF^Fbw7 activities remain unaffected even at 50µM [3] [4] [7]. This selectivity stems from SZL P1-41's targeted disruption of the Skp2 F-box domain rather than general SCF complex components like Cul1 or Rbx1. Consequently, SZL P1-41 phenocopies genetic Skp2 deficiency by blocking both K48-linked proteolytic ubiquitination (p27, p21) and K63-linked non-proteolytic ubiquitination (Akt) pathways [2] [6]. In cisplatin-resistant NSCLC cells, SZL P1-41 (10µM, 24h) reduces Skp2-mediated ubiquitination of the necroptosis regulator MLKL by 87.3%, stabilizing MLKL protein levels 4.2-fold and restoring cisplatin sensitivity [7]. Crucially, SZL P1-41 does not affect neddylation of Cul1 or the catalytic activity of the E2 enzymes UbcH5 or Cdc34, confirming its precise mechanism of action at the substrate recognition level [4] [9].

Competitive Inhibition of Substrate Recognition Domains (p27, Akt)

Beyond preventing Skp2-Skp1 complexation, SZL P1-41 directly impedes substrate recruitment through structural mimicry of degron motifs. Molecular dynamics simulations indicate that SZL P1-41's chromone ring occupies the p27 binding cleft on Skp2's LRR domain, overlapping with the p27 Thr187 phosphorylation recognition site by 78% [3] [4]. This competitive blockade increases p27 half-life from 12.5±1.3 minutes to 132.7±14.6 minutes in synchronized cancer cells, elevating p27 protein levels 5.8±0.7-fold at 20µM concentration [1] [6]. Similarly, SZL P1-41 disrupts Akt binding to Skp2 by sterically hindering the PH domain of Akt that normally engages Skp2's F-box [3] [9]. This inhibition prevents K63-linked Akt ubiquitination, reducing Akt membrane translocation by 83.4±6.2% and suppressing EGF-induced Akt phosphorylation (Ser473) by 92.7±3.1% in PC3 cells [2] [6]. The dual substrate blockade triggers p53-independent senescence through p27/p21 stabilization and impairs cancer cell metabolism by inhibiting Akt-driven glycolysis, as evidenced by 67.3% reduction in lactate production and 52.8% decrease in glucose uptake in treated tumors [1] [7] [9].

Table 3: Functional Consequences of Substrate Stabilization by SZL P1-41

Stabilized SubstrateUbiquitination TypeFunctional ConsequenceMagnitude of Effect
p27 (CDKN1B)K48-linked proteasomalG1/S cell cycle arrest; p53-independent senescence5.8-fold protein increase; 78% GI arrest
p21 (CDKN1A)K48-linked proteasomalSenescence induction; chemosensitization4.3-fold protein increase
AktK63-linked non-degradativeImpaired glycolysis; reduced HK2 mitochondrial translocation83.4% reduction in activation
MLKLK48-linked proteasomalRestored necroptosis; chemosensitization in NSCLC4.2-fold protein increase; 87% ubiquitination decrease
IDH1/2K48-linked proteasomalMetabolic shift from glycolysis to TCA cycle3.7-fold protein increase; 68% lactate reduction

Properties

Product Name

SZL P1-41

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H24N2O3S/c1-2-15-12-16-22(28)18(24-25-19-8-4-5-9-20(19)30-24)14-29-23(16)17(21(15)27)13-26-10-6-3-7-11-26/h4-5,8-9,12,14,27H,2-3,6-7,10-11,13H2,1H3

InChI Key

JKIXLEKBXHMXTN-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4

Solubility

Soluble in DMSO

Synonyms

SZL-P1-41; SZL P1 41; SZLP141; SKP2 E3 Ligase Inhibitor III;

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.